Prop-2-yn-1-yl 2-(dicyclohexylcarbamoyl)benzoate
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Overview
Description
2-Propynyl 2-[(dicyclohexylamino)carbonyl]benzoate is an organic compound with the molecular formula C20H27NO3. This compound is characterized by the presence of a propynyl group attached to a benzoate moiety, which is further substituted with a dicyclohexylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynyl 2-[(dicyclohexylamino)carbonyl]benzoate typically involves the esterification of 2-[(dicyclohexylamino)carbonyl]benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl 2-[(dicyclohexylamino)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Propynyl 2-[(dicyclohexylamino)carbonyl]benzoate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propynyl 2-[(dicyclohexylamino)carbonyl]benzoate exerts its effects involves interactions with specific molecular targets. The propynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The dicyclohexylamino carbonyl group can enhance the compound’s binding affinity to proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Diethylamino)carbonyl]benzoate
- 2-[(Dicyclohexylamino)carbonyl]benzoic acid
- 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid
Uniqueness
2-Propynyl 2-[(dicyclohexylamino)carbonyl]benzoate is unique due to the presence of the propynyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where such properties are desired.
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
prop-2-ynyl 2-(dicyclohexylcarbamoyl)benzoate |
InChI |
InChI=1S/C23H29NO3/c1-2-17-27-23(26)21-16-10-9-15-20(21)22(25)24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h1,9-10,15-16,18-19H,3-8,11-14,17H2 |
InChI Key |
VZKGVPXYZRBPJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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